

Application Note: Preparation and Use of (R)-VX-984 Stock Solutions

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Compound of Interest		
Compound Name:	(R)-VX-984	
Cat. No.:	B15618577	Get Quote

Introduction

(R)-VX-984, the (R)-enantiomer of VX-984 (also known as M9831), is a potent and selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][4][5] By inhibiting DNA-PK, (R)-VX-984 prevents the repair of DSBs induced by radiotherapy or certain chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells.[2][6] This makes it a valuable tool for research in oncology, particularly in studies involving glioblastoma and non-small cell lung cancer.[7][8] This application note provides a detailed protocol for the preparation, storage, and application of (R)-VX-984 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The key chemical and physical properties of **(R)-VX-984** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Weight	415.49 g/mol	[1][9][10]
Molecular Formula	C23H21D2N7O	[4][10][11]
CAS Number	2448475-19-0	[10]
Appearance	White to off-white solid	[10]
Solubility in DMSO	~10 - 11.36 mg/mL (~24.07 - 27.34 mM)	[1][10][12][13]
Storage (Powder)	-20°C for up to 3 years	[1][9][10]
Storage (in DMSO)	-80°C for up to 2 years; -20°C for up to 1 year	[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM (R)-VX-984 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **(R)-VX-984** in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment:

- (R)-VX-984 powder
- Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- · Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (bath or probe)



Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

- Safety First: Before starting, consult the Safety Data Sheet (SDS) for (R)-VX-984 and DMSO. Handle the compound in a chemical fume hood. Wear appropriate PPE at all times.
- Calculation:
 - Determine the required mass of (R)-VX-984 using the following formula:
 - Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight (g/mol)
 - For example, to prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = 10 mM x 1 mL x 415.49 g/mol = 4.155 mg
- Weighing:
 - Carefully weigh out the calculated mass (e.g., 4.155 mg) of (R)-VX-984 powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
- · Dissolution:
 - Add the calculated volume of fresh, anhydrous DMSO to the vial containing the (R)-VX-984 powder. It is crucial to use newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[10][13]
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - Sonication is recommended to ensure complete dissolution.[1] Sonicate the solution in a water bath for 5-10 minutes until no visible particulates remain.
- Storage and Handling:
 - Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]



- Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[10]
- When ready to use, thaw an aliquot at room temperature and gently mix before diluting it to the final working concentration in the appropriate cell culture medium or buffer.

Protocol 2: Application in a Cell-Based Radiosensitization Assay

This protocol provides a general methodology for evaluating the radiosensitizing effects of **(R)-VX-984** on cancer cells in vitro. This example uses glioblastoma (GBM) cells.

Methodology:

- Cell Culture: Culture GBM cells (e.g., U251) in the recommended medium and conditions until they reach approximately 80% confluency.
- Cell Seeding: Plate the cells at a clonogenic density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach overnight.
- Drug Treatment:
 - Prepare a working solution of (R)-VX-984 by diluting the DMSO stock solution in a fresh cell culture medium. A typical final concentration range for in vitro studies is 250 nM to 500 nM.[11]
 - Add the (R)-VX-984-containing medium to the cells. Include a vehicle control group treated with the same final concentration of DMSO.
 - Incubate the cells for 1 hour prior to irradiation.[14]
- Irradiation: Expose the cells to a specific dose of ionizing radiation (e.g., 2-10 Gy), as determined by the experimental design.
- Post-Irradiation Incubation:

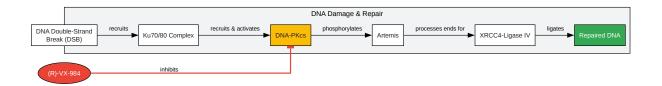


- Twenty-four hours after irradiation, carefully remove the medium containing the drug and replace it with fresh, drug-free medium.[14]
- Return the plates to the incubator and allow colonies to form over 10-18 days, depending on the cell line's growth rate.
- Analysis:
 - Fix and stain the colonies (e.g., with crystal violet).
 - Count the number of colonies (containing >50 cells) to determine the surviving fraction.
 - The results will indicate whether (R)-VX-984 enhances the cell-killing effects of radiation.
 [14][15]

Visualizations

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks and the inhibitory action of **(R)-VX-984**.



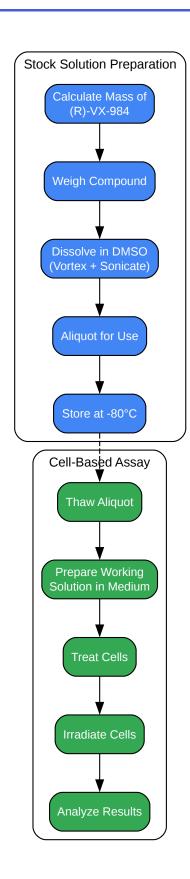
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Caption: Mechanism of **(R)-VX-984** action on the DNA-PK pathway.

Experimental Workflow

The following diagram outlines the general workflow for preparing an **(R)-VX-984** stock solution and using it in a cell-based assay.





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